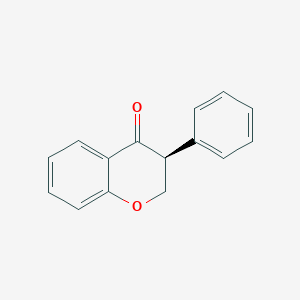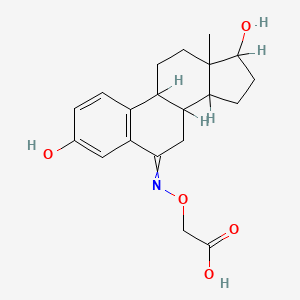
Detorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Detorubicin ist ein Anthracyclin-Antibiotikum, das hauptsächlich in der Chemotherapie eingesetzt wird. Es ist strukturell verwandt mit Doxorubicin und Daunorubicin und bekannt für seine Wirksamkeit bei der Behandlung verschiedener Krebsarten, einschließlich Brustkrebs, Kopf- und Halskarzinom und Melanom . This compound wirkt, indem es die Funktion der DNA beeinträchtigt, was das Wachstum und die Proliferation von Krebszellen hemmt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Detorubicin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Daunorubicin ausgehenDer Syntheseweg umfasst typischerweise Schritte wie Glykosylierung, Oxidation und Reduktionsreaktionen unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung fortschrittlicher Techniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Ein gängiges Verfahren ist die Remote-Loading-Technik, die zur Herstellung von liposomalen Formulierungen von this compound verwendet wird. Dieses Verfahren verbessert die Einkapselungsrate und Stabilität des Arzneimittels, wodurch es für die klinische Anwendung effektiver wird .
Analyse Chemischer Reaktionen
Reaktionstypen
Detorubicin durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei den Reaktionen von this compound sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Diese Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene Derivate mit verbesserten Antikrebs-Eigenschaften. Diese Derivate werden häufig in der weiteren Forschung und Entwicklung eingesetzt, um effektivere Chemotherapeutika zu entwickeln .
Wissenschaftliche Forschungsanwendungen
Detorubicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es in die DNA interkaliert, wodurch die Funktion der Topoisomerase II gestört wird, ein Enzym, das für die DNA-Replikation und -Reparatur unerlässlich ist . Dies führt zur Entstehung reaktiver Sauerstoffspezies, die die DNA weiter schädigen und letztendlich zum Zelltod führen . Die molekularen Ziele von this compound sind DNA und Topoisomerase II, und die Pfade, die an seinem Wirkmechanismus beteiligt sind, sind in erster Linie mit DNA-Schädigung und Apoptose verbunden .
Wirkmechanismus
Detorubicin exerts its effects by intercalating into DNA, which disrupts the function of topoisomerase II, an enzyme essential for DNA replication and repair . This leads to the generation of reactive oxygen species, which cause further damage to the DNA and ultimately result in cell death . The molecular targets of this compound include DNA and topoisomerase II, and the pathways involved in its mechanism of action are primarily related to DNA damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Detorubicin ähnelt anderen Anthracyclin-Antibiotika wie Doxorubicin und Daunorubicin. Es hat einzigartige Eigenschaften, die es von diesen unterscheiden:
Doxorubicin: Wie this compound wird Doxorubicin in der Chemotherapie eingesetzt und wirkt, indem es in die DNA interkaliert.
Daunorubicin: Diese Verbindung ist ebenfalls strukturell mit this compound verwandt und wird zur Behandlung von Leukämie eingesetzt.
Liste ähnlicher Verbindungen
- Doxorubicin
- Daunorubicin
- Epirubicin
- Idarubicin
Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von this compound machen es zu einer wertvollen Verbindung im Bereich der Chemotherapie und Krebsforschung.
Eigenschaften
CAS-Nummer |
66211-92-5 |
|---|---|
Molekularformel |
C33H39NO14 |
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate |
InChI |
InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1 |
InChI-Schlüssel |
XZSRRNFBEIOBDA-CFNBKWCHSA-N |
SMILES |
CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |
Isomerische SMILES |
CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC |
Kanonische SMILES |
CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |
Synonyme |
14-diethoxyacetoxydaunorubicin 33921 RP detorubicin detrorubicin R.P. 33 921 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


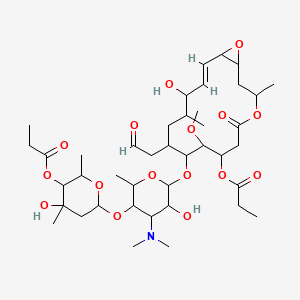
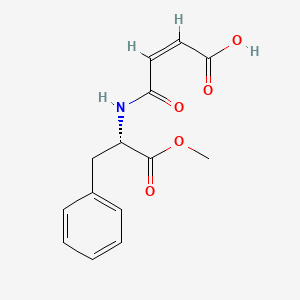
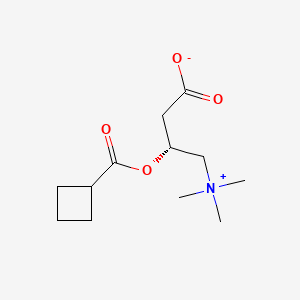
![S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pent-3-ynethioate](/img/structure/B1234697.png)
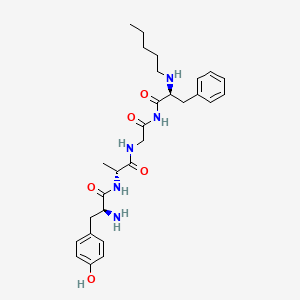
![(2Z,4Z,6Z,12Z)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1234701.png)
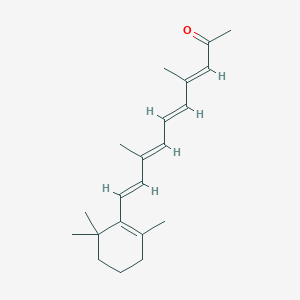
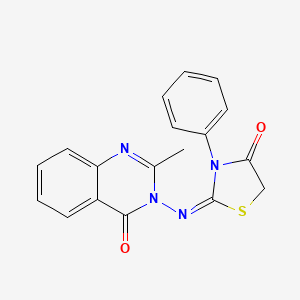
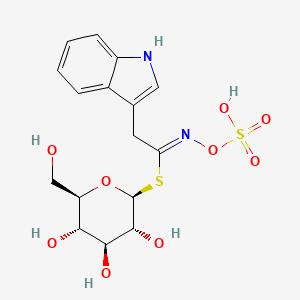
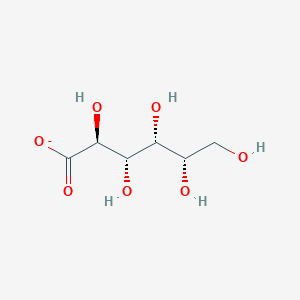

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)
